2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is an organic compound characterized by its unique pyrazole structure combined with an alcohol functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound is synthesized from 4-phenyl-1H-pyrazole and ethylene oxide, typically in the presence of a base such as potassium carbonate. This reaction facilitates the nucleophilic attack of the nitrogen atom in the pyrazole ring on the ethylene oxide, resulting in the formation of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol.
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon that is itself connected to two other carbon atoms.
The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol primarily involves:
The reaction mechanism can be summarized as follows:
The molecular formula of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is CHNO, with a molecular weight of approximately 186.23 g/mol. The structure features:
The compound can be represented using various structural notations:
SMILES: CC(CN=C(N)C=CC=C)O
InChI Key: [Insert InChI Key here if available]
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can participate in several chemical reactions:
The mechanism of action for 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific biological targets. Preliminary studies indicate that it may interact with muscarinic receptors, leading to sympathoinhibitory effects and potential hypotensive actions . This suggests a pathway through which this compound may exert pharmacological effects, making it a candidate for further medicinal research.
The physical properties of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound is likely to be stable and may have good solubility characteristics, making it suitable for various applications.
2-(4-phenyhpyrazol-lH-pyrazol-l-yletnan-l-oI has several potential applications:
This compound represents a versatile scaffold for further development in both medicinal and agricultural chemistry, highlighting its importance in ongoing research efforts.
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol (LQFM032) exhibits significant anxiolytic properties through direct interaction with the benzodiazepine binding site on gamma-aminobutyric acid type A (GABA-A) receptors. In vivo studies using the elevated plus maze test demonstrate that LQFM032 (54 μmol/kg) increases time spent in open arms by 85% and open-arm entries by 92% compared to controls, comparable to diazepam. This activity is structurally enabled by hydrogen bond acceptor atoms positioned ~3.5 Å apart within the molecule, matching the spatial requirements for benzodiazepine-site binding [1] [6]. Crucially, LQFM032 enhances chloride ion influx without altering baseline GABAergic transmission, indicating positive allosteric modulation rather than direct agonism. Electrophysiological studies confirm augmented GABA-evoked currents (up to 2.7-fold) in hippocampal neurons at therapeutic concentrations [1]. Unlike classical benzodiazepines, LQFM032 shows no amnestic effects in step-down tests, suggesting a potentially favorable cognitive safety profile [1].
Table 1: Benzodiazepine Pathway-Mediated Anxiolytic Effects
Test Model | Dose (μmol/kg) | Behavioral Change | Receptor Involvement |
---|---|---|---|
Elevated Plus Maze | 54 | ↑85% time in open arms | GABA-A/benzodiazepine site |
Light-Dark Box | 54 | ↑78% transitions to light area | GABA-A/benzodiazepine site |
Sodium Pentobarbital | 54 | ↓40% sleep latency; ↑75% sleep duration | GABAergic potentiation |
The anxiolytic activity of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is concurrently mediated through modulation of neuronal nicotinic acetylcholine receptors, particularly α7 and α4β2 subtypes. Antagonism studies reveal that mecamylamine (a non-selective nicotinic antagonist) abolishes 92% of the anxiolytic effects in the elevated plus maze, confirming nicotinic pathway involvement [1]. Structural analysis indicates the pyrazole moiety enables hydrogen bonding with leucine B119 and π-cation interactions with tryptophan B55 residues in the α7 orthosteric site [2] . This dual receptor engagement promotes downstream effects including:
Notably, the compound’s ethanol linker facilitates simultaneous interaction with both GABAergic and nicotinic targets, explaining its synergistic efficacy [1] .
Flumazenil (a competitive benzodiazepine receptor antagonist) completely reverses the anxiolytic effects of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol in behavioral models. At 10 mg/kg, flumazenil reduces open-arm exploration induced by LQFM032 by 87% in the elevated plus maze and eliminates light-area preference in 95% of tested subjects [1] [4]. This antagonism confirms mechanistic dependence on the benzodiazepine allosteric site rather than the primary GABA binding domain. Kinetic studies show flumazenil displaces LQFM032 within 90 seconds, consistent with reversible competitive inhibition (K~i~ = 12.3 nM) [3] . Crucially, this interaction is selective: flumazenil does not antagonize serotonergic ligands like NAN-190, excluding off-target 5-hydroxytryptamine 1A receptor involvement [1] [4]. The transient nature of this reversal (effects reappear within 50 minutes) aligns with flumazenil’s short half-life (54 minutes) .
Table 2: Flumazenil Antagonism of Anxiolytic Effects
Anxiolytic Parameter | LQFM032 Alone | LQFM032 + Flumazenil | Reversal Efficiency |
---|---|---|---|
Open-arm time (elevated maze) | 85% increase | 8% increase | 91% reversal |
Light-area transitions | 78% increase | 3% increase | 96% reversal |
Pentobarbital sleep duration | 75% increase | 15% increase | 80% reversal |
Mecamylamine (a non-competitive nicotinic antagonist) dose-dependently inhibits the anxiolytic activity of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol, confirming nicotinic acetylcholine receptor co-modulation. Pretreatment with 3 mg/kg mecamylamine reduces open-arm exploration by 92% and light-area transitions by 85% in mice treated with LQFM032 [1]. This antagonism stems from mecamylamine’s blockade of ion channel pores in α7 and α4β2 receptors, preventing cation influx (IC~50~ = 1.8 μM for α7) [2] . The persistence of this inhibition (>120 minutes) exceeds flumazenil’s effects due to mecamylamine’s irreversible binding kinetics. Crucially, mecamylamine alone does not alter baseline anxiety, confirming selective antagonism of LQFM032 rather than intrinsic anxiogenic properties [1]. These findings establish that intact nicotinic signaling is essential for the compound’s full anxiolytic efficacy, likely through downstream GABAergic disinhibition in limbic circuits.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: